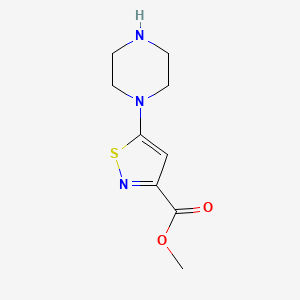
3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is a chemical compound with the molecular formula C9H13N3O2S and a molecular weight of 227.2834 g/mol . This compound is characterized by the presence of an isothiazole ring, a piperazine moiety, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the isothiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isothiazole ring to a more saturated structure.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, saturated isothiazole derivatives.
Substitution Products: N-alkylated or N-acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets. The isothiazole ring and piperazine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, propyl ester: Similar structure with a propyl ester group.
3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, butyl ester: Similar structure with a butyl ester group.
Uniqueness
3-Isothiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methyl ester group makes it more lipophilic compared to its ethyl, propyl, and butyl counterparts, potentially affecting its solubility, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C9H13N3O2S |
|---|---|
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
methyl 5-piperazin-1-yl-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-14-9(13)7-6-8(15-11-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
InChI-Schlüssel |
VNGVHEBPZIFUTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NSC(=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
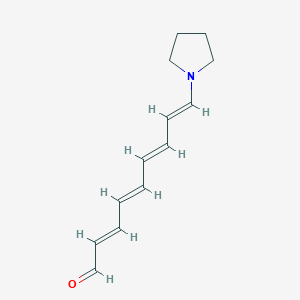
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
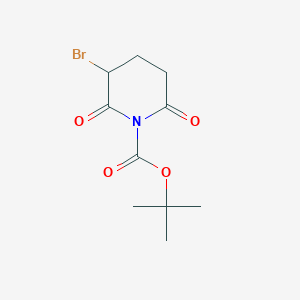


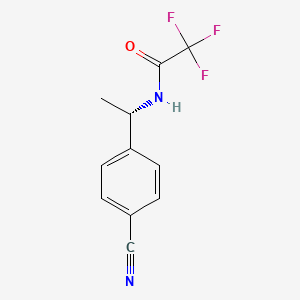
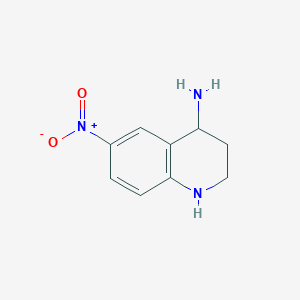
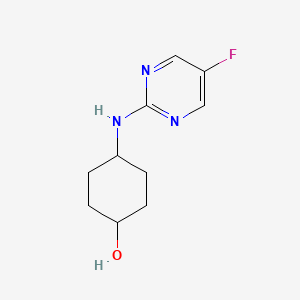
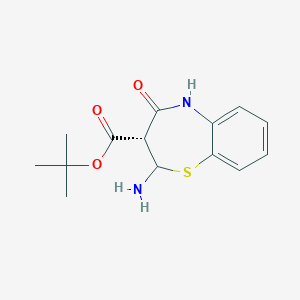
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
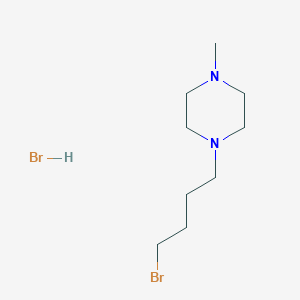
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
